molecular formula C19H16ClN3O4S B2598692 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 886952-64-3

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2598692
CAS No.: 886952-64-3
M. Wt: 417.86
InChI Key: DOLMHMKSIYZXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic benzothiazole-carboxamide derivative with a complex heterocyclic structure. Its molecular framework includes a 7-chloro-4-methoxy-substituted benzothiazole core linked to a pyridinylmethyl group and a 5,6-dihydro-1,4-dioxine ring.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-25-14-5-4-13(20)17-16(14)22-19(28-17)23(10-12-3-2-6-21-9-12)18(24)15-11-26-7-8-27-15/h2-6,9,11H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLMHMKSIYZXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine, followed by cyclization.

    Attachment of the Pyridine Moiety: The benzothiazole intermediate is then reacted with pyridine-3-carboxaldehyde under basic conditions to form the corresponding Schiff base.

    Formation of the Dioxine Ring: The Schiff base is further reacted with ethylene glycol under acidic conditions to form the dioxine ring.

    Final Coupling: The final step involves coupling the dioxine intermediate with a suitable carboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the dioxine ring.

    Reduction: Reduction reactions can occur at the benzothiazole ring, particularly at the chlorine substituent.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include dechlorinated benzothiazole derivatives.

    Substitution: Products may include substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide have shown effectiveness against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Compounds derived from the benzothiazole structure often show MIC values ranging from 4 to 20 μmol/L against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Comparative Efficacy: Some derivatives have demonstrated higher antimicrobial activity than standard antibiotics like cefotaxime and fluconazole .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that it can inhibit the growth of several cancer cell lines.

Case Studies:

  • Cytotoxicity Screening: In studies involving human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, compounds similar to this compound exhibited significant cytotoxic effects with IC50 values comparable to doxorubicin .
  • Mechanism of Action: The presence of specific functional groups in the compound's structure enhances its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Key Structural Features:

  • The benzothiazole moiety is essential for enhancing both antimicrobial and anticancer activities.
  • Substituents on the pyridine ring can modulate biological activity; for instance, electron-withdrawing groups tend to increase potency against bacteria .

Summary Table of Biological Activities

Activity TypeCompound TypeMIC/IC50 ValuesReference
AntimicrobialBenzothiazole derivatives4–20 μmol/L
AnticancerDioxine derivatives against NCI-H460, HepG2, HCT-116IC50 comparable to doxorubicin

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally related analogs in the benzothiazole and carboxamide classes. Below is an analysis based on and , which describe other benzothiazole and dioxine derivatives:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name / ID Core Structure Key Substituents Reported Activity / Properties
Zygocaperoside () Triterpenoid saponin Glycoside, hydroxyl groups Antifungal, cytotoxicity
Isorhamnetin-3-O-glycoside () Flavonoid glycoside Methoxy, hydroxyl groups Antioxidant, anti-inflammatory
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS 941378-54-7, ) Benzodioxine-thiazole-pyridine hybrid Benzodioxine, pyridinamine Not specified in evidence
4-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]benzamide (CAS 1013794-66-5, ) Benzamide-piperidine-morpholine Piperidine, morpholine, thiophene Not specified in evidence

Key Observations:

Benzothiazole vs. Benzodioxine-Thiazole Hybrids : The target compound’s benzothiazole core differs from the benzodioxine-thiazole hybrid in CAS 941378-54-2. The latter lacks the 5,6-dihydro-1,4-dioxine and chloro-methoxy substitutions, which may alter solubility and target specificity.

Substituent Effects : The 7-chloro-4-methoxy group in the target compound could enhance lipophilicity and metabolic stability compared to simpler benzothiazoles (e.g., ’s Zygocaperoside lacks halogenation).

Carboxamide Linkers : The N-pyridinylmethyl carboxamide moiety in the target compound is distinct from the morpholine or piperidine linkers in analogs. This may influence binding to amine-sensitive targets like kinases or GPCRs.

Research Findings and Limitations

No experimental data for the target compound are provided in the evidence. However, insights can be extrapolated:

  • Biological Potential: Benzothiazoles are known for antitumor and antimicrobial activities. The pyridinylmethyl group may enhance blood-brain barrier penetration, implying CNS-targeted applications.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound's structure can be represented as follows:

C13H14ClN3O3S\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S}

IUPAC Name : this compound.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole and dioxine exhibit significant anticancer activity. For instance, compounds containing benzothiazole moieties have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study using the MTT assay to evaluate cytotoxicity against human cancer cell lines (MCF-7 for breast cancer and HCT-116 for colon cancer), the compound demonstrated notable activity. The IC50 values were as follows:

CompoundCell LineIC50 (µM)
DoxorubicinMCF-719.35
N-(7-chloro...)MCF-714.34
N-(7-chloro...)HCT-1166.90

These findings suggest that the compound's structural features contribute to its cytotoxic effects, potentially making it a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, evidenced by increased caspase activity.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited cell cycle arrest at the G1 phase.
  • Inhibition of Proliferation : The presence of electron-withdrawing groups in its structure enhances biological activity by facilitating interactions with cellular targets .

Structure-Activity Relationship (SAR)

The biological activity of N-(7-chloro...) is influenced by its structural components:

  • Benzothiazole Moiety : Essential for anticancer activity; modifications can lead to enhanced potency.
  • Electron-Withdrawing Groups : Such groups at specific positions on the aromatic ring can significantly improve cytotoxicity.

Table: Summary of SAR Findings

Structural FeatureEffect on Activity
Benzothiazole moietyIncreases cytotoxicity
Electron-withdrawing groupsEnhances potency
Alkyl substitutions on amine groupsModulates solubility and bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.